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molecular formula C7H7ClN2O B8692522 1-(6-Amino-5-chloropyridin-3-YL)ethan-1-one

1-(6-Amino-5-chloropyridin-3-YL)ethan-1-one

Cat. No. B8692522
M. Wt: 170.59 g/mol
InChI Key: YQMOPPLOWPRYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04990620

Procedure details

1.9 g (10 mmol) of 2,3-dichloro-5-acetylpyridine are heated at 170° C. in a mixture of 80 ml of tetrahydrofuran and 20 ml of concentrated aqueous ammonia in an autoclave for 8 hours. After the tetrahydrofuran has been evaporated off, the residue is diluted with water and the mixture is brought to pH 5 and extracted with ethyl acetate.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9](=[O:11])[CH3:10])=[CH:4][N:3]=1.[NH3:12]>O1CCCC1>[NH2:12][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9](=[O:11])[CH3:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the tetrahydrofuran has been evaporated off
ADDITION
Type
ADDITION
Details
the residue is diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Name
Type
Smiles
NC1=NC=C(C=C1Cl)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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